2-Methyl-4,5-diphenyloxazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Methyl-4,5-diphenyloxazole and related compounds involves several strategies, including coordination chemistry with lanthanide elements and reactions with halomethyl derivatives for extended oxazole synthesis. For instance, [(diphenylphosphinoyl)methyl]-4,5-dihydrooxazole and [(diarylphosphinoyl)methyl]benzoxazoles have been developed, showcasing the compound's versatility in forming complex structures with metals (Pailloux et al., 2011). Moreover, the reactivity of 2-((Phenylsulfonyl)methyl)-4,5-diphenyloxazole with alkyl halides highlights its utility as a precursor for diverse synthetic pathways (Patil & Luzzio, 2016).
Molecular Structure Analysis
The molecular structure of 2-Methyl-4,5-diphenyloxazole derivatives is elucidated through spectroscopic methods and crystallography. Single crystal X-ray diffraction analyses of these compounds reveal their complex coordination chemistry with lanthanides, indicating a variety of monodentate and bidentate donor properties depending on the conditions (Pailloux et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 2-Methyl-4,5-diphenyloxazole include its use as a scaffold for further synthetic elaboration, such as the synthesis of extended oxazoles and the exploration of its coordination chemistry with different metals. These reactions often yield complex products with significant potential in materials science and organic synthesis (Patil & Luzzio, 2016).
Physical Properties Analysis
While specific papers detailing the physical properties of 2-Methyl-4,5-diphenyloxazole were not found in the search, the physical properties of oxazole derivatives generally include their melting points, boiling points, solubility in various solvents, and crystal structures. These properties are crucial for understanding their behavior in different chemical environments and applications.
Chemical Properties Analysis
The chemical properties of 2-Methyl-4,5-diphenyloxazole derivatives, such as reactivity with alkyl halides, and their ability to form complexes with lanthanide ions, underscore their chemical versatility. These properties enable the construction of a wide range of compounds, from extended oxazoles to complex coordination compounds with potential applications in various domains of chemistry and materials science (Patil & Luzzio, 2016).
Scientific Research Applications
Synthetic Elaboration Scaffold : It serves as a useful scaffold for synthetic elaboration, particularly at the 2-methylene position. This application is useful in creating extended oxazoles, which have a range of synthetic uses (Patil & Luzzio, 2016).
Preparation of Anti-inflammatory Drugs : One of the notable applications includes the preparation of the anti-inflammatory drug Oxaprozin. This process uses the α-sulfonyl carbanion strategy along with optimized desulfonylation (Patil & Luzzio, 2016).
Trypanocidal Activity : Certain derivatives of 2,5-diphenyloxazole show trypanocidal activity, which is relevant in treating diseases like African trypanosomosis in animals (Banzragchgarav et al., 2016).
Masked Forms of Activated Carboxylic Acids : Oxazoles like 2-methyl-4,5-diphenyloxazole can act as masked forms of activated carboxylic acids. They are used in the synthesis of various compounds, including macrolides (Wasserman, Gambale & Pulwer, 1981).
Photooxidation Studies : These compounds are sensitive to photooxidation, undergoing reactions under mild conditions to produce tertiary amides (Wasserman & Floyd, 1966).
Fluorescent Molecular Probes : They are used in developing fluorescent molecular probes, particularly in biological studies due to their fluorescence-environment dependence and high fluorescence quantum yields (Diwu et al., 1997).
Scintillation Counting : 2,5-Diphenyloxazole derivatives have been synthesized for assessing their ability to scintillate in the presence of ionizing radiation (Clapham et al., 1997).
Anti-inflammatory and Analgesic Properties : Some derivatives, like 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles, have shown anti-inflammatory, analgesic, and platelet antiaggregating properties (Mattalia, Serafini & Bucciarelli, 1976).
Corrosion Inhibition : Derivatives like 4H-triazole have been used for corrosion protection of metals in acidic environments (Bentiss et al., 2007).
Studies in Drug Metabolism : It has been used as a model compound in studies of drug metabolism, particularly in examining the activity of aryl hydrocarbon hydroxylase (Cantrell, Abreu-Greenberg, Guyden & Busbee, 1975).
Coordination Chemistry : Its derivatives have been studied in coordination chemistry, particularly in relation to their interaction with lanthanides (Pailloux et al., 2011).
Phototoxicity Studies : 2,5-Diphenyloxazole has been found to be phototoxic to various organisms, indicating its potential use in studies related to phototoxicity (Kagan et al., 1984).
Fluorographic Detection : It has been used in optimized fluorographic procedures for detecting radioactivity in polyacrylamide gels (Skinner & Griswold, 1983).
properties
IUPAC Name |
2-methyl-4,5-diphenyl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-12-17-15(13-8-4-2-5-9-13)16(18-12)14-10-6-3-7-11-14/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQIWRCWPJRJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161981 | |
Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4,5-diphenyloxazole | |
CAS RN |
14224-99-8 | |
Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014224998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxazole, 2-methyl-4,5-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80161981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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